4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE
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Overview
Description
4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C23H20ClN3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves the condensation of 4-chlorobenzoyl chloride with 4-({(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}carbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxyphenyl)benzamide: Shares structural similarities but differs in specific functional groups.
4-chlorodiphenyl ether: Similar aromatic structure but lacks the hydrazinyl and carbonyl groups.
N-benzyl-4-chloroaniline: Contains similar aromatic rings but differs in the substituents attached to the nitrogen atom
Uniqueness
4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-15(16-7-13-21(30-2)14-8-16)26-27-23(29)18-5-11-20(12-6-18)25-22(28)17-3-9-19(24)10-4-17/h3-14H,1-2H3,(H,25,28)(H,27,29)/b26-15+ |
InChI Key |
SXHDRHLIRCMGGQ-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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